molecular formula C17H19ClN4O B2463846 N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 2177060-25-0

N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Numéro de catalogue B2463846
Numéro CAS: 2177060-25-0
Poids moléculaire: 330.82
Clé InChI: VDFDGYOSACHRPC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, also known as CPP-115, is a compound that belongs to the class of piperidine carboxamides. It is a potent inhibitor of the enzyme, gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the metabolism of GABA. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its dysfunction has been implicated in several neurological disorders, including epilepsy, anxiety, and depression. CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of these disorders.

Applications De Recherche Scientifique

Interaction with CB1 Cannabinoid Receptor

  • N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has been identified as a potent and selective antagonist for the CB1 cannabinoid receptor. Its molecular interactions involve distinct conformations that contribute to binding interaction and antagonist activity with the receptor (Shim et al., 2002).

Structure-Activity Relationships

  • Studies on pyrazole derivatives, including compounds similar to N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, have shown that certain structural features are critical for potent and selective antagonistic activity on the CB1 receptor. These include specific substituents on the pyrazole ring, aiding in the search for more selective and potent ligands (Lan et al., 1999).

Inverse Agonism and Binding Interactions

  • The compound acts as an inverse agonist/antagonist at the cannabinoid CB1 receptor. The interaction of certain moieties with receptor residues is crucial for inverse agonism, providing insights into the compound's pharmacological properties (Hurst et al., 2006).

Antiplatelet Aggregation Activity

  • Novel carbamoylpiperidine analogues, structurally related to N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, have been explored for their platelet aggregation inhibitory activity. Such studies contribute to the development of new therapeutics for cardiovascular diseases (Youssef et al., 2011).

CGRP Receptor Inhibition

  • Related compounds have been developed as potent calcitonin gene-related peptide (CGRP) receptor antagonists, indicating potential therapeutic applications in conditions mediated by CGRP (Cann et al., 2012).

Cannabinoid CB2 Receptor Affinity

  • Analogs of this compound have been synthesized and evaluated for their affinity to cannabinoid CB2 receptors, highlighting their potential in cannabinoid receptor-related research and therapeutics (Murineddu et al., 2006).

Renin Inhibition

  • Piperidine-3-carboxamides have been designed as renin inhibitors, showcasing the compound's potential in treating hypertension and related cardiovascular disorders (Mori et al., 2012).

Propriétés

IUPAC Name

N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c1-12-7-8-16(21-20-12)22-9-3-4-13(11-22)17(23)19-15-6-2-5-14(18)10-15/h2,5-8,10,13H,3-4,9,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFDGYOSACHRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.